4-(4-Chloro-3-isothiocyanatobenzenesulfonyl)morpholine
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Overview
Description
4-(4-Chloro-3-isothiocyanatobenzenesulfonyl)morpholine is a chemical compound with the molecular formula C11H11ClN2O3S2 and a molecular weight of 318.8 g/mol . It is characterized by the presence of a morpholine ring, a sulfonyl group, and an isothiocyanate group attached to a chlorinated benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
4-(4-Chloro-3-isothiocyanatobenzenesulfonyl)morpholine is used in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of thiourea derivatives.
Biology: The compound is used in proteomics research for labeling and modifying proteins.
Industry: The compound is used in the production of specialty chemicals and materials.
Preparation Methods
The synthesis of 4-(4-Chloro-3-isothiocyanatobenzenesulfonyl)morpholine typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with morpholine, followed by the introduction of the isothiocyanate group. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
4-(4-Chloro-3-isothiocyanatobenzenesulfonyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield sulfonic acids.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-isothiocyanatobenzenesulfonyl)morpholine involves the interaction of its isothiocyanate group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
4-(4-Chloro-3-isothiocyanatobenzenesulfonyl)morpholine can be compared with similar compounds such as:
4-(4-Chloro-3-nitrobenzenesulfonyl)morpholine: Lacks the isothiocyanate group, making it less reactive in certain applications.
4-(4-Chloro-3-isothiocyanatobenzenesulfonyl)piperidine: Contains a piperidine ring instead of a morpholine ring, which can affect its reactivity and applications.
4-(4-Chloro-3-isothiocyanatobenzenesulfonyl)aniline: Contains an aniline group, which can lead to different chemical properties and applications.
These comparisons highlight the unique features of this compound, particularly its combination of a morpholine ring, sulfonyl group, and isothiocyanate group, which contribute to its versatility in various scientific research applications.
Properties
IUPAC Name |
4-(4-chloro-3-isothiocyanatophenyl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S2/c12-10-2-1-9(7-11(10)13-8-18)19(15,16)14-3-5-17-6-4-14/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHQOLROQSEBDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)N=C=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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